molecular formula C20H21NO5S B2451275 N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE CAS No. 863020-98-8

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE

Cat. No.: B2451275
CAS No.: 863020-98-8
M. Wt: 387.45
InChI Key: VZMHBFBGOMJRHS-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienyl moiety: This could involve the reaction of a suitable thiophene derivative with an oxidizing agent to introduce the dioxido group.

    Coupling with the benzamide: The thienyl derivative can then be coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

    Introduction of the ethoxy and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen functionalities.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-4-methoxybenzamide: Lacks the thienyl moiety.

    N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide: Lacks the ethoxy group.

    N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)benzamide: Lacks the methoxy group.

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-3-26-19-10-6-16(7-11-19)21(17-12-13-27(23,24)14-17)20(22)15-4-8-18(25-2)9-5-15/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMHBFBGOMJRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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